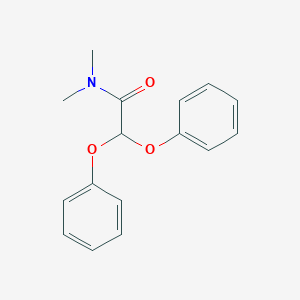

N,N-Dimethyl-2,2-diphenoxyacetamide

Description

Historical Development of Phenoxyacetamide Chemistry

The development of phenoxyacetamide chemistry traces back to fundamental discoveries in organic synthesis during the late 19th and early 20th centuries. Phenoxyacetic acid, the foundational structure for many phenoxyacetamide derivatives, was first synthesized in 1880 through the reaction of sodium phenolate and sodium chloroacetate in hot water. This pioneering synthesis established the basic nucleophilic substitution mechanism that remains central to phenoxyacetamide preparation today. The phenolate anion attacks the methylene carbon of chloroacetic acid through nucleophilic substitution, forming the characteristic ether bond that defines the phenoxy group.

The evolution of phenoxyacetamide chemistry gained significant momentum during the mid-20th century as researchers began exploring the therapeutic potential of organic compounds containing phenoxy functionalities. Early investigations focused on understanding the structure-activity relationships within this chemical family, leading to the identification of phenoxyacetic acid derivatives as compounds of considerable biological interest. The systematic study of these compounds revealed their capacity for diverse chemical modifications, particularly through amide formation reactions that expanded their synthetic accessibility and biological diversity.

Historical synthesis development progressed through several key methodological advances. Research groups developed efficient synthetic pathways utilizing various coupling agents and reaction conditions to access phenoxyacetamide structures. These methodological improvements enabled the preparation of increasingly complex derivatives, setting the foundation for contemporary pharmaceutical and chemical research applications. The historical trajectory demonstrates a clear evolution from simple phenoxyacetic acid derivatives to sophisticated multifunctional compounds with tailored biological properties.

Classification and Structural Relationships of N,N-Dimethyl-2,2-diphenoxyacetamide

Within the phenoxyacetamide family, this compound represents a structurally complex derivative that combines multiple phenoxy functionalities with dimethylamide substitution. The structural classification of this compound requires understanding its relationship to both simpler phenoxyacetamide derivatives and closely related diphenylacetamide structures. The compound N,N-dimethyl-2,2-diphenylacetamide, commercially known as diphenamid, provides an important structural comparison point, featuring two phenyl groups directly attached to the central carbon rather than phenoxy groups.

The structural relationship between phenoxyacetamide derivatives can be understood through their common acetamide backbone with varying degrees of phenoxy substitution. Simple 2-phenoxyacetamide represents the most basic structure in this family, containing a single phenoxy group attached to the acetamide methylene carbon. More complex derivatives incorporate additional phenoxy groups or other substituents that modify the compound's physical and chemical properties. The progression from mono-phenoxy to di-phenoxy substitution significantly alters molecular geometry, electronic distribution, and potential biological activity.

Structural classification also encompasses the amide substitution pattern, where N,N-dimethyl substitution creates tertiary amide functionality. This modification substantially affects the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability compared to primary or secondary amide derivatives. The dimethylamino group introduces steric considerations that influence molecular conformation and potential protein binding interactions. These structural features collectively define the compound's position within the broader phenoxyacetamide classification system.

Table 1: Structural Comparison of Key Phenoxyacetamide Derivatives

| Compound Name | Molecular Formula | Key Structural Features | CAS Registry Number |

|---|---|---|---|

| 2-Phenoxyacetamide | C₈H₉NO₂ | Single phenoxy group, primary amide | 621-88-5 |

| N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid) | C₁₆H₁₇NO | Two phenyl groups, tertiary amide | 957-51-7 |

| N,N-Diethyl-2,2-diphenylacetamide | C₁₈H₂₁NO | Two phenyl groups, diethyl amide | 3004-58-8 |

| N,N-Diethyl-2-[2-methoxy-4-(2-propen-1-yl)phenoxy]acetamide | C₁₆H₂₃NO₃ | Substituted phenoxy group, diethyl amide | 305-13-5 |

Evolution of Research Interest in Phenoxyacetamide Compounds

Research interest in phenoxyacetamide compounds has evolved dramatically over the past several decades, driven by discoveries of their diverse biological activities and synthetic versatility. Early research focused primarily on herbicidal applications, with compounds like diphenamid establishing commercial success as selective pre-emergence herbicides. This initial success prompted expanded investigation into the structure-activity relationships governing biological activity within the phenoxyacetamide family.

Contemporary research has revealed remarkable diversity in biological activities exhibited by phenoxyacetamide derivatives. Recent investigations have identified these compounds as potential therapeutic agents across multiple disease areas, including cancer treatment, antimicrobial therapy, and antiviral applications. The discovery of phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitors represents a particularly significant recent development, demonstrating the continued relevance of this chemical class in addressing emerging health challenges.

The evolution of research interest has been characterized by increasingly sophisticated approaches to compound design and evaluation. Modern research employs computational methods, including molecular docking studies and pharmacophore modeling, to guide the rational design of new phenoxyacetamide derivatives. These advanced methodologies enable researchers to predict binding interactions, optimize molecular properties, and reduce the time and resources required for compound development. The integration of computational and experimental approaches has accelerated the pace of discovery within this field.

Table 2: Research Milestones in Phenoxyacetamide Development

| Time Period | Research Focus | Key Discoveries | Representative Applications |

|---|---|---|---|

| 1880-1950 | Basic synthesis and structure | Nucleophilic substitution mechanisms | Fundamental chemical synthesis |

| 1950-1980 | Herbicidal applications | Selective plant growth inhibition | Agricultural herbicides |

| 1980-2000 | Expanded biological screening | Antimicrobial and anti-inflammatory activities | Pharmaceutical research |

| 2000-Present | Targeted drug design | Antiviral, anticancer, and enzyme inhibition | Modern therapeutics |

Current Significance in Chemical and Pharmaceutical Research

The current significance of phenoxyacetamide compounds in chemical and pharmaceutical research stems from their proven versatility as molecular scaffolds for drug development and their demonstrated biological activities across multiple therapeutic areas. Recent studies have established phenoxyacetamide derivatives as promising anticancer agents, with specific compounds showing enhanced cytotoxic activity against liver cancer cell lines compared to established chemotherapeutic agents. These findings have positioned phenoxyacetamide chemistry at the forefront of oncology drug development efforts.

In pharmaceutical research, phenoxyacetamide derivatives have demonstrated significant potential as antiviral agents, particularly against SARS-CoV-2. Computational studies have identified these compounds as effective main protease inhibitors, with binding affinities comparable to known antiviral drugs. The ability to design phenoxyacetamide derivatives with specific protein binding characteristics makes them valuable tools for structure-based drug design approaches. Research groups have successfully employed pharmacophore modeling to optimize binding interactions and improve therapeutic potential.

Current research significance extends beyond traditional pharmaceutical applications to include specialized therapeutic approaches such as antibody-directed enzyme prodrug therapy. Phenoxyacetamide derivatives have been developed as prodrug components that can be selectively activated at tumor sites, providing targeted cancer treatment options with reduced systemic toxicity. This application demonstrates the continued innovation within phenoxyacetamide chemistry and its adaptation to emerging therapeutic paradigms.

Table 3: Current Biological Activities of Phenoxyacetamide Derivatives

| Biological Activity | Target/Mechanism | IC₅₀ Values (Representative) | Research Status |

|---|---|---|---|

| Anticancer (Liver) | HepG2 cell line cytotoxicity | 1.43 μM (Compound I) | Preclinical development |

| Antiviral (SARS-CoV-2) | Main protease inhibition | -6.83 to -7.20 kcal/mol binding energy | Computational validation |

| Antibacterial | T3SS inhibition (P. aeruginosa) | ~1.2 μM (MBX 2401) | Experimental validation |

| Herbicidal | Plant growth inhibition | 42.7 g/ha (Compound 6an) | Field testing complete |

The multifaceted nature of current phenoxyacetamide research reflects the chemical family's fundamental versatility and the ongoing need for new therapeutic agents across diverse medical applications. As research methodologies continue to advance and new biological targets are identified, phenoxyacetamide derivatives are likely to maintain their significance as valuable compounds for pharmaceutical development and chemical research applications.

Properties

IUPAC Name |

N,N-dimethyl-2,2-diphenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(2)15(18)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOAIANUZSWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145773 | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-99-4 | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2,2-diphenoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidation of Diphenoxyacetyl Chloride with Dimethylamine

The most direct route involves reacting diphenoxyacetyl chloride with dimethylamine under controlled conditions. This method mirrors the synthesis of analogous compounds, such as N,N-dimethylchloroacetamide, as described in patent CN1721392A.

Reaction Mechanism :

Procedure :

-

Preparation of Diphenoxyacetyl Chloride :

-

Amidation Reaction :

-

A mixture of sodium acetate (1.1 mol), water (30 mL), and DCM (200 mL) is cooled to -12°C to -8°C.

-

Dimethylamine gas (1.1 mol) is introduced under vigorous stirring.

-

Diphenoxyacetyl chloride (1 mol) is added dropwise at -5°C to 5°C while maintaining pH 5–8 with aqueous sodium acetate.

-

The reaction proceeds for 1–3 hours, followed by filtration, DCM extraction, and drying over anhydrous MgSO.

-

Vacuum distillation yields the product as a colorless liquid.

-

Optimization Data :

| Parameter | Optimal Range | Yield | Purity (GC) |

|---|---|---|---|

| Temperature | -5°C to 5°C | 85–90% | 99.5–99.8% |

| Solvent | Dichloromethane | – | – |

| Molar Ratio (Amine:Acid Chloride) | 1.1:1 | – | – |

This method achieves high reproducibility, with yields comparable to those reported for N,N-dimethylchloroacetamide (87–92%).

Two-Step Synthesis via Diphenoxyacetic Acid Intermediate

An alternative approach involves synthesizing diphenoxyacetic acid prior to amidation.

Step 1: Synthesis of Diphenoxyacetic Acid

Reaction :

Procedure :

Step 2: Amidation with Dimethylamine

Procedure :

-

Diphenoxyacetic acid (1 mol) is dissolved in DCM and treated with thionyl chloride (1.2 mol) to generate the acid chloride.

-

Dimethylamine gas (1.2 mol) is bubbled into the solution at 0–10°C, followed by stirring for 2–4 hours.

-

The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 78–82% (over two steps).

Critical Analysis of Industrial-Scale Production

Catalyst Development

Patent CN103381359A highlights the role of sodium metasilicate-sodium metaaluminate catalysts in accelerating amidation reactions. While developed for N,N-dimethyl-Xin/decyl amide, similar principles apply to diphenoxyacetamide synthesis.

Catalyst Preparation :

-

Sodium metasilicate (100 g) and sodium metaaluminate (50 g) are dissolved in water (700 mL) at 80°C.

-

Sulfuric acid (50%) is added to precipitate the catalyst, which is washed to pH 6.5 and dried.

Performance :

-

Catalyst loading at 1–5% of the substrate mass reduces reaction time by 30–40% and improves yield to 88–92%.

Challenges and Mitigation Strategies

Byproduct Formation

-

Chloroacetanilide Derivatives : Residual chloroacetyl chloride may react with aniline impurities, forming undesired byproducts. This is mitigated by rigorous solvent drying and using fresh acid chlorides.

-

Oligomerization : Elevated temperatures (>50°C) promote dimerization. Maintaining temperatures below 10°C during amidation suppresses this.

Solvent Selection

-

Dichloromethane is preferred due to its low polarity, which minimizes side reactions. Alternatives like toluene reduce yields by 15–20%.

Scalability and Process Intensification

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-Leucine methyl ester hydrobromide undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the leucine residues.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Hydrolysis: L-Leucyl-L-Leucine.

Oxidation: Oxidized derivatives of L-Leucyl-L-Leucine methyl ester.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

L-Leucyl-L-Leucine methyl ester hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying peptide behavior.

Biology: Employed in studies of lysosomal membrane permeabilization and cellular stress responses.

Medicine: Investigated for its potential in selectively eliminating cytotoxic lymphocytes, which could have therapeutic implications in autoimmune diseases and cancer.

Industry: Utilized in the development of new materials and as a component in biochemical assays

Mechanism of Action

L-Leucyl-L-Leucine methyl ester hydrobromide is taken up by cells via endocytosis and is subsequently converted by cathepsin C in the lysosome to a membranolytic polymer. This polymer acts directly on the lysosomal membrane, triggering lysosomal membrane permeabilization and the release of lysosomal contents. This process leads to cellular stress and can result in cell death, particularly in lymphocytes with cytotoxic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,2-Diphenylacetamide

- Molecular Formula: C₁₄H₁₃NO

- Molecular Weight : 211.26 g/mol

- Key Structural Difference : Lacks N,N-dimethyl groups, resulting in a free NH group.

- Properties : The absence of dimethyl groups reduces lipophilicity compared to Diphenamid. Crystallographic studies reveal a dihedral angle of ~85° between phenyl rings, influencing packing efficiency and solubility .

- Applications : Serves as a precursor for pharmaceuticals like loperamide and darifenacin .

N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide

- Molecular Formula: C₂₂H₂₁NO

- Molecular Weight : 315.41 g/mol

- Key Structural Difference : Features a 2,6-dimethylphenyl substituent on the nitrogen instead of dimethyl groups.

- Properties : The bulky aromatic substituent increases steric hindrance, altering binding affinity. Dihedral angles between phenyl rings (82.59°) suggest distinct conformational flexibility compared to Diphenamid .

- Synthesis : Prepared via coupling diphenylacetic acid with 2,6-dimethylaniline, differing from Diphenamid’s synthesis (likely involving dimethylamine and diphenylacetyl chloride) .

Substituted Phenoxy Acetamides

- Examples: 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide (C₂₀H₁₅Cl₂N₃O₂) . 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (C₁₇H₁₇NO₃) .

- Key Structural Difference: Replace α-phenyl groups with phenoxy (O-linked phenyl) moieties.

- Properties: Phenoxy groups introduce hydrogen-bonding capacity, enhancing solubility in polar solvents. For instance, 2-(2,4-dichlorophenoxy) derivatives exhibit herbicidal and pharmacological activities .

- Applications : Studied for anti-inflammatory, analgesic, and antipyretic effects .

N,N-Diethylacetamide

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.18 g/mol

- Properties : High polarity and miscibility with water, making it a versatile solvent. Lower thermal stability compared to Diphenamid .

Table 1: Comparative Analysis of Diphenamid and Analogues

Key Research Findings

- Structural Impact on Bioactivity: The N,N-dimethyl groups in Diphenamid enhance soil adsorption and longevity, critical for pre-emergent herbicidal action . In contrast, phenoxy derivatives (e.g., 2,4-dichlorophenoxy) exhibit dual herbicidal and pharmacological effects due to their polarizable oxygen atoms . Crystallographic data show that conformational flexibility (e.g., dihedral angles in N,2-diphenylacetamide) correlates with intermolecular interactions, affecting solubility and crystallization .

Toxicological Profiles :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N,N-Dimethyl-2,2-diphenoxyacetamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis routes are typically employed, starting with substituted phenols or acetamide precursors. For example, phenoxy groups can be introduced via nucleophilic substitution using chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling stoichiometry, temperature (60–80°C), and reaction time (8–12 hrs) to minimize by-products like unsubstituted intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%).

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software enables precise determination of bond lengths, angles, and torsion angles. For example, SHELXL refines anisotropic displacement parameters, while ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing and hydrogen-bonding networks. These tools are critical for confirming the spatial arrangement of phenoxy groups and validating stereochemical assignments .

Q. What physicochemical properties (e.g., solubility, boiling point) are critical for experimental design, and how are they measured?

- Methodological Answer : Key properties include:

- Solubility : Determined via shake-flask method in solvents like DMSO, ethanol, and water (25°C).

- Boiling Point : Measured using differential scanning calorimetry (DSC) or distillation under reduced pressure.

- LogP : Calculated via HPLC retention times or experimental partitioning in octanol/water.

NIST Chemistry WebBook provides validated data for analogous compounds to guide predictive modeling .

Advanced Research Questions

Q. How do electronic effects of substituents on phenoxy rings influence bioactivity in pharmacological studies?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) or donating groups (e.g., -OCH₃) alter the compound’s dipole moment, affecting binding to biological targets. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, while in vitro assays (e.g., enzyme inhibition) correlate substituent effects with IC₅₀ values. For instance, para-substituted derivatives show enhanced activity due to improved π-π stacking with receptor sites .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between NMR, IR, and mass spectra are addressed via:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₇NO₃) with <5 ppm error.

- Dynamic Light Scattering (DLS) : Detects aggregates that may skew solubility or reactivity data .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes to proteins (e.g., kinase receptors). Pharmacophore models identify critical interaction points (e.g., hydrogen bonds with acetamide carbonyl). Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Experimental Design & Data Analysis

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodological Answer : Use a factorial design (e.g., 3² DOE) to test variables like temperature, catalyst loading, and solvent polarity. ANOVA analysis identifies significant factors (p < 0.05), while Grubbs’ test detects outliers in triplicate experiments. Reproducibility is confirmed with RSD <5% across batches .

Q. How are crystallographic data discrepancies addressed in polymorph screening?

- Methodological Answer : Compare powder XRD patterns of bulk material with SC-XRD data to detect polymorphs. Rietveld refinement quantifies phase purity, while DSC/TGA identifies thermal stability differences. Contradictions arise from solvent inclusion or hydrate formation, requiring controlled recrystallization (e.g., slow evaporation vs. cooling) .

Safety & Handling in Academic Labs

Q. What PPE and engineering controls are mandated for handling this compound?

- Methodological Answer : Use nitrile gloves (tested for permeability via ASTM F739), chemical goggles, and lab coats. Fume hoods (≥100 fpm face velocity) mitigate vapor exposure. Spill kits with vermiculite neutralize leaks, while waste is segregated in halogen-free containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.